Guanidine Hydrochloride

Description

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1939 and has 3 approved indications.

See also: Guanidine (has active moiety).

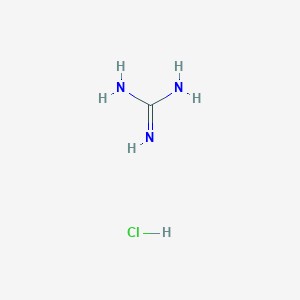

Structure

3D Structure of Parent

Properties

IUPAC Name |

guanidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH5N3.ClH/c2-1(3)4;/h(H5,2,3,4);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJJJBBJSCAKJQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=N)(N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

113-00-8 (Parent) | |

| Record name | Guanidine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000050011 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7058757 | |

| Record name | Guanidine monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7058757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

95.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Liquid; Liquid, HYGROSCOPIC CRYSTALLINE POWDER. | |

| Record name | Guanidine, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | GUANIDINE HYDROCHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0894 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Solubility in water, g/100ml at 20 °C: 215 | |

| Record name | GUANIDINE HYDROCHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0894 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.3 g/cm³ | |

| Record name | GUANIDINE HYDROCHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0894 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

CAS No. |

50-01-1 | |

| Record name | Guanidine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50-01-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Guanidine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000050011 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Guanidine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=755884 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Guanidine, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Guanidine monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7058757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Guanidinium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.003 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GUANIDINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3YQC9ZY4YB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | GUANIDINE HYDROCHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0894 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

178-185 °C | |

| Record name | GUANIDINE HYDROCHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0894 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

The Unfolding Story: A Technical Guide to Guanidine Hydrochloride-Induced Protein Denaturation

For Researchers, Scientists, and Drug Development Professionals

Guanidine (B92328) hydrochloride (GdnHCl) is a powerful chaotropic agent and one of the most widely used denaturants in the study of protein folding, stability, and structure. Its ability to induce a cooperative unfolding transition from a protein's native state to a random coil provides invaluable insights into the forces governing protein architecture. This technical guide delves into the core mechanisms of GdnHCl-induced protein denaturation, offering a detailed overview for researchers, scientists, and professionals in drug development.

The Dual Mechanism of Action: Direct Interaction and Solvent Restructuring

The denaturation of proteins by guanidine hydrochloride is a complex process that is understood to occur through a combination of direct and indirect mechanisms. This dual action disrupts the delicate balance of non-covalent interactions that stabilize a protein's three-dimensional structure.

1. Direct Interactions with the Protein:

The guanidinium (B1211019) cation (Gdn+), the active component of GdnHCl, can directly interact with the protein. Its planar, delocalized positive charge allows it to engage in favorable interactions with both polar and non-polar regions of the polypeptide chain.

-

Weakening Hydrophobic Interactions: The guanidinium ion can interact favorably with hydrophobic amino acid side chains, effectively increasing their solubility in the aqueous environment. This "coating" of hydrophobic surfaces reduces the thermodynamic penalty of their exposure to the solvent, thereby weakening the hydrophobic effect, a primary driving force in protein folding.[1]

-

Disruption of Hydrogen Bonds: GdnHCl can form new hydrogen bonds with the protein's peptide backbone and polar side chains, competing with and disrupting the intramolecular hydrogen bonds that are crucial for maintaining secondary and tertiary structures.[2]

-

Electrostatic Interactions: As a salt, GdnHCl can also mask electrostatic interactions within the protein. The ionic nature of GdnHCl can shield charged residues, disrupting salt bridges that contribute to the stability of the native conformation.[3][4] This effect can lead to different estimations of protein stability compared to non-ionic denaturants like urea (B33335).[5][6]

2. Indirect Effects via Water Structure Alteration:

GdnHCl also acts as a chaotrope, meaning it disrupts the hydrogen-bonding network of water. This alteration of the solvent properties has a profound impact on protein stability.

-

Increased Solvation of Non-Polar Groups: By making the bulk solvent more "organic-like," GdnHCl enhances the solubility of non-polar amino acid residues. This reduces the hydrophobic driving force that sequesters these residues in the protein core, favoring their exposure in the unfolded state.

-

Perturbation of Water's Hydrogen Bond Network: The guanidinium cation has been shown to make the hydrogen bonds in the surrounding water more linear.[7] This restructuring of the water network can influence the hydration of the protein surface and contribute to the destabilization of the native state.

The interplay of these direct and indirect mechanisms leads to a cooperative unfolding of the protein from its compact, functional native state to a disordered, random coil.

Quantitative Analysis of Protein Denaturation

The denaturation of a protein by GdnHCl can be quantified to determine its conformational stability. Key parameters include the midpoint of denaturation (Cm) and the m-value, which describes the dependence of the free energy of unfolding on denaturant concentration.

| Protein | Cm (M) | m-value (kcal mol-1 M-1) | Method | Reference |

| Human Placental Cystatin | 1.5 - 2.0 | - | Fluorescence, CD | [1] |

| Coiled-Coil Analogs | ~3.5 | - | CD | [2][4][5][6] |

| Streptomycin Adenylyltransferase | ~0.75 | - | CD | [8] |

| MTH1880 | 3.95 | - | CD | [9] |

| Ubiquitin | - | 1.76 | Fluorescence, CD | [10] |

Comparison with Urea:

This compound is a more potent denaturant than urea. Generally, the Cm for GdnHCl-induced denaturation is significantly lower than that for urea-induced denaturation for the same protein.

| Protein | GdnHCl Cm (M) | Urea Cm (M) | Reference |

| Human Placental Cystatin | 1.5 | 3.0 | [1] |

| Coiled-Coil Analog (20A) | ~3.5 | 7.4 | [4][5] |

| Coiled-Coil Analog (20R) | ~3.5 | 1.4 | [4][5] |

Experimental Protocols for Monitoring Denaturation

Several biophysical techniques can be employed to monitor the unfolding of a protein in the presence of GdnHCl. Circular dichroism and intrinsic tryptophan fluorescence are two of the most common methods.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique for monitoring changes in the secondary structure of a protein. The far-UV CD spectrum (190-250 nm) is sensitive to the protein's backbone conformation.

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of the purified protein in a suitable buffer (e.g., phosphate (B84403) buffer). The protein concentration should be in the range of 0.1-0.2 mg/mL.

-

Prepare a high-concentration stock solution of GdnHCl (e.g., 8 M) in the same buffer. Ensure the pH is readjusted after dissolving the GdnHCl.

-

Prepare a series of samples with a constant protein concentration and increasing concentrations of GdnHCl. A corresponding set of buffer blanks containing only the denaturant should also be prepared.

-

Allow the samples to equilibrate for a sufficient time (e.g., 30 minutes to several hours) at a constant temperature.[8]

-

-

Instrumentation and Data Acquisition:

-

Use a CD spectropolarimeter.

-

Record the far-UV CD spectrum (e.g., from 250 nm to 200 nm) for each sample and its corresponding blank.

-

Alternatively, monitor the change in the CD signal at a single wavelength characteristic of the protein's secondary structure (e.g., 222 nm for α-helical proteins).[11]

-

-

Data Analysis:

-

Subtract the blank spectrum from the sample spectrum for each GdnHCl concentration.

-

Plot the mean residue ellipticity at the chosen wavelength (e.g., [θ]222) against the GdnHCl concentration.

-

Fit the resulting sigmoidal curve to a two-state denaturation model to determine the Cm value.

-

Intrinsic Tryptophan Fluorescence Spectroscopy

The fluorescence of tryptophan residues is highly sensitive to their local environment. Upon protein unfolding, tryptophan residues that were buried in the hydrophobic core become exposed to the polar solvent, resulting in a red shift (shift to longer wavelengths) of the emission maximum (λmax).

Methodology:

-

Sample Preparation:

-

Prepare samples as described for CD spectroscopy. The protein concentration may need to be adjusted to avoid inner filter effects.

-

-

Instrumentation and Data Acquisition:

-

Use a spectrofluorometer.

-

Set the excitation wavelength to 295 nm to selectively excite tryptophan residues.

-

Record the fluorescence emission spectrum for each sample and its corresponding blank from approximately 310 nm to 400 nm.[12]

-

-

Data Analysis:

-

Subtract the blank spectrum from the sample spectrum for each GdnHCl concentration.

-

Determine the λmax for each corrected spectrum.

-

Plot the λmax as a function of GdnHCl concentration to generate the denaturation curve.

-

The Cm can be determined from the midpoint of the transition.

-

Conclusion

This compound remains an indispensable tool in protein science. A thorough understanding of its dual mechanism of action, involving both direct interactions with the protein and modulation of the solvent environment, is crucial for the accurate interpretation of denaturation experiments. By employing techniques such as circular dichroism and fluorescence spectroscopy, researchers can obtain quantitative data on protein stability, providing fundamental insights that are critical for basic research and the development of stable and effective protein-based therapeutics.

References

- 1. Comparison of this compound (GdnHCl) and urea denaturation on inactivation and unfolding of human placental cystatin (HPC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Protein denaturation with this compound or urea provides a different estimate of stability depending on the contributions of electrostatic interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thermodynamic analysis of interactions between denaturants and protein surface exposed on unfolding: interpretation of urea and guanidinium chloride m-values and their correlation with changes in accessible surface area (ASA) using preferential interaction coefficients and the local-bulk domain model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Protein denaturation with this compound or urea provides a different estimate of stability depending on the contributions of electrostatic interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound or UreaâWhich is a Better Protein Denaturant? [yacooscience.com]

- 7. Kinetic evidence for a two-stage mechanism of protein denaturation by guanidinium chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 8. profile.iitd.ac.in [profile.iitd.ac.in]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Thermodynamics of denaturation of barstar: evidence for cold denaturation and evaluation of the interaction with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

Guanidine Hydrochloride: A Technical Guide to its Chaotropic Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Guanidine (B92328) hydrochloride (GdnHCl) is a powerful chaotropic agent widely employed in life sciences research and the biopharmaceutical industry. Its ability to disrupt the intricate structures of macromolecules, particularly proteins and nucleic acids, makes it an indispensable tool in a variety of applications, from fundamental protein folding studies to the manufacturing of therapeutic agents. This technical guide provides an in-depth exploration of the core principles of GdnHCl's chaotropic activity, detailed experimental protocols, and its applications in drug development.

The Core of Chaotropic Activity: Disrupting the Order

A chaotropic agent, by definition, is a substance that disrupts the structure of water and weakens the hydrophobic effect.[1] This disruption of the hydrogen-bonding network of water increases the entropy of the system, making it more favorable for nonpolar moieties, such as the hydrophobic side chains of amino acids, to be exposed to the aqueous environment.[2][3] Guanidine hydrochloride excels as a chaotropic agent due to the unique properties of the guanidinium (B1211019) ion (Gdm+).

The denaturation of proteins by GdnHCl is a complex process involving two primary mechanisms.[4] Firstly, GdnHCl directly interacts with the protein, breaking the hydrogen bonds that stabilize its secondary and tertiary structures.[4][5] The guanidinium ion can form strong hydrogen bonds with both the peptide backbone and polar amino acid residues, effectively competing with and disrupting the intramolecular hydrogen bonds within the protein.[6]

Secondly, GdnHCl alters the structure of the surrounding water. The guanidinium cation has been shown to make the hydrogen bonds in the solution more linear and to inhibit the response of the hydrogen-bond network to temperature changes.[7][8] This alteration of water structure weakens the hydrophobic effect, which is a major driving force for protein folding.[1] By increasing the solubility of non-polar amino acid side chains, GdnHCl facilitates the unfolding of the protein from its compact, native conformation into a denatured state.[4]

This denaturing capability is crucial for solubilizing proteins, especially those that form insoluble aggregates known as inclusion bodies, a common challenge in recombinant protein production.[9][10] Furthermore, the denaturation process is often reversible, allowing for the refolding of proteins into their active conformations upon removal of the GdnHCl.[4]

Quantitative Data on this compound's Effects

The effectiveness of this compound as a denaturant is concentration-dependent. The following tables summarize key quantitative data related to its use.

| Macromolecule | Application | Typical GdnHCl Concentration | Notes |

| Proteins | Denaturation | 6 M | A 6M solution is widely used to fully denature most proteins.[11] |

| Proteins | Solubilization of Inclusion Bodies | 6 M - 8 M | Higher concentrations may be required for particularly recalcitrant inclusion bodies.[9][12] |

| Proteins | Refolding | Gradual decrease from 6 M to 0 M | Typically achieved through dialysis or dilution to allow for proper refolding.[9] |

| Nucleic Acids | Cell Lysis | 4 M - 8 M | Disrupts cell membranes and denatures nucleases, protecting nucleic acids from degradation.[12][13] |

| Nucleic Acids | Binding to Silica (B1680970) | 4 M - 6 M | In the presence of alcohol, GdnHCl promotes the binding of nucleic acids to silica matrices for purification.[14][15] |

| Property | Observation | Reference |

| Absorbance | Low absorbance at 260 nm, 280 nm, and 230 nm. | [14] |

| Purity Indication | An ideal A260/A230 ratio for nucleic acid products indicates high purity. | [14] |

| Comparison with Urea (B33335) | Generally 1.5 to 2.5 times more effective as a protein denaturant on a molar basis. | [16] |

| Effect on Electrostatic Interactions | The ionic nature of GdnHCl can mask electrostatic interactions in proteins, which is not observed with the uncharged denaturant urea. | [17][18] |

Key Experimental Protocols

Detailed methodologies for common applications of this compound are provided below.

Protocol 1: Protein Denaturation and Solubilization from Cell Paste

This protocol is designed for the denaturation and solubilization of proteins from a wet cell paste.

Materials:

-

8 M this compound Solution (buffered, pH 8.5)[5]

-

Wet cell paste

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge

Procedure:

-

For every 0.1 gram of wet cell paste, add 1 mL of 8 M this compound Solution.[5]

-

Vortex the suspension vigorously for 2 minutes to ensure complete lysis and denaturation.[5]

-

Centrifuge the suspension at 15,000 x g for 10 minutes at room temperature to pellet cell debris.[5]

-

Carefully transfer the supernatant containing the solubilized and denatured proteins to a new tube.[5]

Note: For downstream applications like SDS-PAGE, the this compound must be removed, typically through dialysis or protein precipitation.[5]

Protocol 2: Total RNA Isolation from Cultured Cells

This protocol describes a single-step method for isolating total RNA from cultured cells using a guanidine-based solution.

Materials:

-

Denaturing solution (4 M guanidine thiocyanate, 25 mM sodium citrate, pH 7.0, 0.5% sarcosyl, 0.1 M 2-mercaptoethanol)[19]

-

Acid phenol-chloroform[19]

-

DEPC-treated water

-

Microcentrifuge tubes

-

Centrifuge

Procedure:

-

Homogenize cells in the denaturing solution.[19]

-

Sequentially add acid phenol-chloroform and mix thoroughly after each addition.[19]

-

Centrifuge at 10,000 x g for 20 minutes at 4°C to separate the phases.[20]

-

Transfer the upper aqueous phase containing the RNA to a fresh tube.

-

Precipitate the RNA by adding an equal volume of isopropanol and incubating at -20°C for at least 30 minutes.[19][20]

-

Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the RNA.[20]

-

Wash the RNA pellet with 75% ethanol to remove residual salts.[19]

-

Air-dry the pellet briefly and resuspend in DEPC-treated water.[20]

Protocol 3: DNA Extraction using this compound and Silica Beads

This protocol outlines the extraction of DNA using a guanidine-based lysis buffer and silica-coated magnetic beads.

Materials:

-

Lysis buffer containing this compound

-

Binding buffer (containing this compound and ethanol)[21]

-

Silica-coated magnetic beads[21]

-

Wash buffer[21]

-

Elution buffer

-

Magnetic stand

-

Microcentrifuge tubes

Procedure:

-

Lyse the sample in the this compound-containing lysis buffer. This will denature proteins, including nucleases.[15]

-

Add the binding buffer and silica-coated magnetic beads to the lysate. The chaotropic salt and ethanol will promote the binding of DNA to the silica surface.[15][21]

-

Place the tube on a magnetic stand to capture the beads and discard the supernatant.

-

Wash the beads with the wash buffer to remove contaminants.[21]

-

Elute the purified DNA from the beads using the elution buffer.

Visualizing the Molecular Mechanisms and Workflows

The following diagrams illustrate the key processes involving this compound.

Caption: Mechanism of protein denaturation by this compound.

Caption: General workflow for nucleic acid extraction using this compound.

Applications in Drug Development

This compound plays a significant role in various stages of drug development.

-

Recombinant Protein Production: As previously mentioned, GdnHCl is instrumental in solubilizing and refolding recombinant proteins expressed as inclusion bodies in systems like E. coli.[9] This is critical for the production of many protein-based therapeutics.

-

Drug Formulation: It can be used in the synthesis of active pharmaceutical ingredients (APIs).[22][23] Its ability to enhance the solubility of hydrophobic compounds makes it valuable in certain drug formulations.[24]

-

Vaccine Development: The production of certain vaccines relies on the purification of viral or bacterial proteins, a process that can be facilitated by the use of GdnHCl.[22]

-

High-Throughput Screening: In the context of drug discovery, GdnHCl can be used in affinity-purification mass spectrometry (AP-MS) experiments to efficiently elute and digest protein-protein interactions for analysis.[25]

-

Biophysical Characterization: The controlled denaturation of a protein by GdnHCl is a standard method to study its conformational stability.[16] This information is vital for understanding how a therapeutic protein might behave under different physiological or storage conditions.

References

- 1. Chaotropic agent - Wikipedia [en.wikipedia.org]

- 2. Effective interactions between chaotropic agents and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Action of this compound on Proteins [qinmuchem.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. benchchem.com [benchchem.com]

- 7. Changes in Water Structure Induced by the Guanidinium Cation and Implications for Protein Denaturation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchwithrowan.com [researchwithrowan.com]

- 9. Refolding out of this compound is an effective approach for high-throughput structural studies of small proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Get insights into Magen [magen-tec.com]

- 12. assays.cancer.gov [assays.cancer.gov]

- 13. Get insights into Magen [magen-tec.com]

- 14. Get insights into Magen [magen-tec.com]

- 15. biology.stackexchange.com [biology.stackexchange.com]

- 16. Use of Protein Folding Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Protein denaturation with this compound or urea provides a different estimate of stability depending on the contributions of electrostatic interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Protein denaturation with this compound or urea provides a different estimate of stability depending on the contributions of electrostatic interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. files01.core.ac.uk [files01.core.ac.uk]

- 20. researchgate.net [researchgate.net]

- 21. Guanidine-based DNA extraction with silica-coated beads or silica spin columns [protocols.io]

- 22. 搜索 (5) [xgchemicals.com]

- 23. nbinno.com [nbinno.com]

- 24. chemimpex.com [chemimpex.com]

- 25. Using guanidine-hydrochloride for fast and efficient protein digestion and single-step affinity-purification mass spectrometry. | Semantic Scholar [semanticscholar.org]

Guanidine Hydrochloride: A Technical Guide to its Role in Disrupting Hydrogen Bonds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guanidine (B92328) hydrochloride (GdnHCl) is a powerful chaotropic agent widely employed in biochemistry and molecular biology for its ability to denature macromolecules, particularly proteins. Its primary mechanism of action involves the disruption of the intricate network of non-covalent interactions that stabilize the native three-dimensional structure of these molecules. Among these interactions, hydrogen bonds play a pivotal role in maintaining the secondary and tertiary structures of proteins. This technical guide provides an in-depth exploration of the role of guanidine hydrochloride in breaking hydrogen bonds, offering detailed experimental protocols, quantitative data, and visual representations of the underlying processes to aid researchers in their scientific endeavors.

This compound is a salt that dissociates in aqueous solution to form the guanidinium (B1211019) cation (Gdn⁺) and the chloride anion (Cl⁻). The planar, resonance-stabilized structure of the guanidinium ion allows it to effectively interact with and disrupt the organized structure of water, thereby weakening the hydrophobic effect, a major driving force in protein folding. More directly, the guanidinium ion can form strong hydrogen bonds with the peptide backbone and polar side chains of amino acids, competing with and ultimately breaking the intramolecular hydrogen bonds that are essential for maintaining the protein's native conformation[1]. This disruption of hydrogen bonds, coupled with the perturbation of hydrophobic interactions, leads to the unfolding of the protein into a random coil state.

Mechanism of Hydrogen Bond Disruption

The denaturation of proteins by this compound is a complex process involving both direct and indirect mechanisms.

-

Direct Interaction: The guanidinium cation, with its high density of hydrogen bond donors, can directly interact with the peptide backbone's carbonyl and amide groups, as well as with polar amino acid side chains[2]. These interactions are thermodynamically favorable and compete with the intramolecular hydrogen bonds that stabilize α-helices and β-sheets. At high concentrations (typically in the molar range), the sheer number of guanidinium ions effectively solvates the polypeptide chain, breaking the native hydrogen bond network and leading to protein unfolding[3][4].

-

Indirect Effect via Water Structure Disruption: As a chaotropic agent, GdnHCl disrupts the hydrogen-bonding network of water[5]. This altered water structure is less capable of supporting the hydrophobic effect, which drives nonpolar amino acid side chains to the interior of the protein. The weakening of the hydrophobic effect exposes these nonpolar residues to the solvent, further destabilizing the protein's compact structure and making the internal hydrogen bonds more susceptible to disruption[5].

Quantitative Analysis of this compound-Induced Denaturation

The effect of this compound on protein stability is typically quantified by determining the midpoint of the denaturation transition (Cm) and the free energy of unfolding in the absence of the denaturant (ΔG°H₂O). These parameters can be obtained by monitoring a structural signal (e.g., fluorescence emission, circular dichroism) as a function of GdnHCl concentration.

| Protein | Cm (M) | ΔG°H₂O (kcal/mol) | Experimental Conditions | Reference |

| Ribonuclease A | 3.01 | 9.3 | pH 6.6 | [3] |

| Lysozyme | 3.07 | 5.8 | pH 2.9 | [3] |

| α-Chymotrypsin | 1.90 | 7.8 | pH 4.3 | [3] |

| β-Lactoglobulin | 3.23 | 12.5 | pH 3.2 | [3] |

| CooA (Fe(III) WT) | ~3.5 | ~6.2 (26 kJ/mol) | 25°C, pH 7.4 | [6] |

| Human Placental Cystatin | 1.5-2.0 | - | - | [7] |

| Im2 | 1.52 | - | 25°C, 50 mM potassium phosphate (B84403) buffer | [8] |

| Im9 | 1.71 | - | 25°C, 50 mM potassium phosphate buffer | [8] |

| SMATase | 0.75 | - | 37°C | [9] |

Table 1: this compound Denaturation Parameters for Various Proteins. This table summarizes the midpoint of denaturation (Cm) and the Gibbs free energy of unfolding (ΔG°H₂O) for several proteins upon treatment with this compound.

Experimental Protocols

Monitoring Protein Denaturation using Intrinsic Tryptophan Fluorescence

This protocol describes how to monitor the unfolding of a protein by measuring the change in the fluorescence of its intrinsic tryptophan residues as a function of this compound concentration.

Materials:

-

Purified protein of interest containing tryptophan residues.

-

This compound (ultrapure grade).

-

Buffer solution (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.4).

-

Spectrofluorometer.

-

Quartz cuvettes.

Procedure:

-

Prepare a concentrated stock solution of the protein in the desired buffer. Determine the protein concentration accurately using a reliable method (e.g., UV absorbance at 280 nm).

-

Prepare a high-concentration stock solution of this compound (e.g., 8 M) in the same buffer. The exact concentration should be determined by refractive index measurements[6].

-

Prepare a series of protein samples with increasing concentrations of GdnHCl. This can be done by mixing appropriate volumes of the protein stock, GdnHCl stock, and buffer to achieve a constant final protein concentration (e.g., 2 µM) and varying GdnHCl concentrations (e.g., from 0 to 6 M in 0.2 M increments)[6].

-

Prepare corresponding blank samples containing the same concentrations of GdnHCl in the buffer but without the protein.

-

Incubate all samples at a constant temperature (e.g., 25°C) for a sufficient time to allow the unfolding reaction to reach equilibrium (e.g., 2 hours)[6].

-

Set up the spectrofluorometer. Set the excitation wavelength to 295 nm to selectively excite tryptophan residues. Set the emission scan range from 310 to 400 nm[6].

-

Measure the fluorescence emission spectra. For each sample, record the fluorescence emission spectrum after subtracting the spectrum of the corresponding blank.

-

Data Analysis. Plot the fluorescence intensity at the emission maximum (λmax) or the wavelength of the emission maximum as a function of the GdnHCl concentration. The data is often characterized by a sigmoidal curve, which can be fitted to a two-state denaturation model to determine the Cm and ΔG°H₂O values[10].

Monitoring Protein Denaturation using Circular Dichroism (CD) Spectroscopy

This protocol outlines the procedure for monitoring changes in the secondary structure of a protein during GdnHCl-induced denaturation using far-UV circular dichroism.

Materials:

-

Purified protein of interest.

-

This compound (ultrapure grade).

-

Buffer solution transparent in the far-UV region (e.g., 10 mM sodium phosphate, pH 7.4).

-

CD spectropolarimeter.

-

Quartz cuvette with a short path length (e.g., 1 mm).

Procedure:

-

Prepare protein and GdnHCl stock solutions as described in the fluorescence protocol. The buffer used must have low absorbance in the far-UV region.

-

Prepare a series of protein samples with a constant protein concentration (e.g., 0.2 mg/mL) and varying GdnHCl concentrations.

-

Prepare corresponding blank samples with the same GdnHCl concentrations in the buffer.

-

Equilibrate the samples at a constant temperature for a sufficient time.

-

Set up the CD spectropolarimeter. The instrument should be purged with nitrogen gas. Set the wavelength to monitor a characteristic feature of the protein's secondary structure, typically 222 nm for α-helical content[11].

-

Measure the CD signal. Record the ellipticity at 222 nm for each sample, subtracting the signal from the corresponding blank.

-

Data Analysis. Plot the mean residue ellipticity at 222 nm ([θ]₂₂₂) against the GdnHCl concentration. The resulting sigmoidal curve represents the unfolding transition, from which the Cm and ΔG°H₂O can be determined.

Visualizing the Process: Workflows and Pathways

The process of GdnHCl-induced protein denaturation can be visualized to better understand the experimental workflow and the underlying molecular transitions.

References

- 1. elearn.psgcas.ac.in [elearn.psgcas.ac.in]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. par.nsf.gov [par.nsf.gov]

- 5. This compound-Induced Unfolding of the Three Heme Coordination States of the CO-Sensing Transcription Factor, CooA - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. profile.iitd.ac.in [profile.iitd.ac.in]

- 9. Adapting the chemical unfolding assay for high-throughput protein screening using experimental and spectroscopic corrections - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Differences in the pathways of proteins unfolding induced by urea and this compound: molten globule state and aggregates - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Chaotrope: An In-depth Technical Guide to Hydrophobic Interactions with Guanidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the complex interplay between guanidine (B92328) hydrochloride (GdnHCl) and hydrophobic interactions, a critical aspect of protein folding, stability, and drug development. We will delve into the mechanisms of GdnHCl-induced denaturation, present quantitative data on its effects, detail experimental protocols for its study, and visualize the key processes involved.

The Dual Nature of Guanidine Hydrochloride's Influence on Hydrophobic Interactions

This compound is a powerful chaotropic agent, meaning it disrupts the structure of water. This disruption has profound consequences for the hydrophobic effect, which is a primary driving force in protein folding and stability. The mechanism of GdnHCl's action is multifaceted and is generally understood to involve both indirect and direct effects on the protein and its surrounding solvent.

Indirect Mechanism: Alteration of Water Structure

The hydrophobic effect arises from the high entropic cost of ordering water molecules around a nonpolar solute. By introducing GdnHCl, the hydrogen-bonding network of water is disturbed[1][2][3]. The guanidinium (B1211019) cation (Gdm⁺), with its planar structure and distributed charge, interacts with water molecules, but these interactions are weaker and less ordered than the hydrogen bonds in bulk water[4]. This disruption of the water structure reduces the entropic penalty for solvating nonpolar residues, thereby weakening the hydrophobic interactions that hold a protein in its native conformation[5]. Essentially, GdnHCl makes the aqueous environment more "hospitable" to hydrophobic side chains, diminishing their drive to bury themselves within the protein core.

Direct Mechanism: Favorable Interactions with the Polypeptide Chain

Beyond its influence on water, GdnHCl can interact directly with the protein. Evidence suggests that the guanidinium ion can bind to the peptide backbone and both polar and nonpolar side chains[6][7]. These direct interactions can stabilize the unfolded state of the protein relative to the native state. The accumulation of GdnHCl around the protein surface and its favorable interactions with the exposed polypeptide chain in the denatured state contribute significantly to the overall denaturing effect[8][9].

Quantitative Insights into GdnHCl-Mediated Effects

The impact of GdnHCl on protein stability and hydrophobic interactions can be quantified through various thermodynamic parameters. These values are crucial for comparing the stability of different proteins and understanding the potency of GdnHCl as a denaturant.

Free Energy of Transfer of Amino Acid Side Chains

The free energy of transfer (ΔGtr) quantifies the change in free energy when a molecule is moved from water to a GdnHCl solution. A negative ΔGtr indicates that the molecule is more soluble in the GdnHCl solution. The following table summarizes the free energy of transfer for various amino acid side chains from water to 3 M GdnHCl, providing insight into how GdnHCl affects the solubility of different types of residues.

| Amino Acid Side Chain | ΔGtr (cal/mol) from water to 3 M GdnHCl |

| Tryptophan | -1050 |

| Tyrosine | -780 |

| Phenylalanine | -750 |

| Leucine | -540 |

| Isoleucine | -450 |

| Valine | -360 |

| Methionine | -390 |

| Proline | -360 |

| Alanine | -210 |

| Glycine | 0 |

Data adapted from Nozaki, Y., & Tanford, C. (1970). The Journal of biological chemistry, 245(7), 1648–1652.[10]

Thermodynamic Parameters of Protein Unfolding

The stability of a protein in the presence of GdnHCl is often characterized by the midpoint of the denaturation curve (Cm), the m-value (the dependence of the free energy of unfolding, ΔG, on denaturant concentration), and the free energy of unfolding in the absence of denaturant (ΔG°H₂O).

| Protein | Cm (M) | m-value (kcal mol-1 M-1) | ΔG°H₂O (kcal/mol) |

| Ribonuclease A | 3.0 | 2.5 | 7.5 |

| Lysozyme | 3.2 | 2.8 | 9.0 |

| Myoglobin | 2.1 | 3.1 | 6.5 |

| Chymotrypsinogen | 2.2 | 4.1 | 9.0 |

| Cytochrome c | 2.5 | 2.9 | 7.2 |

These are representative values and can vary with experimental conditions such as pH and temperature. Data compiled from various sources for illustrative purposes.[11][12][13]

Experimental Protocols for Studying Hydrophobic Interactions with GdnHCl

Several biophysical techniques are employed to monitor the unfolding of proteins in the presence of GdnHCl and thereby probe the role of hydrophobic interactions. Below are detailed methodologies for two common approaches.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique for monitoring changes in the secondary structure of a protein as it unfolds.

Methodology:

-

Protein Preparation: Prepare a stock solution of the protein of interest in a suitable buffer (e.g., 20 mM phosphate (B84403) buffer, pH 7.4) at a concentration of approximately 0.1-0.2 mg/mL. Ensure the protein solution is filtered (0.22 µm filter) to remove any aggregates.

-

Denaturant Stock Solution: Prepare a high-concentration stock solution of GdnHCl (e.g., 8 M) in the same buffer as the protein. The exact concentration of the GdnHCl stock should be determined by refractive index measurements.[14]

-

Sample Preparation for Titration: Prepare a series of samples with varying concentrations of GdnHCl (e.g., from 0 to 6 M in 0.2 M increments) at a constant protein concentration. This is typically done by mixing appropriate volumes of the protein stock, GdnHCl stock, and buffer.

-

Equilibration: Incubate the samples at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 2-4 hours or overnight) to ensure that the unfolding reaction has reached equilibrium.

-

CD Measurement: Record the far-UV CD spectrum (typically from 200 to 250 nm) for each sample using a CD spectropolarimeter. A cuvette with a path length of 1 mm is commonly used.

-

Data Analysis: Monitor the change in the CD signal at a specific wavelength, usually 222 nm, which is characteristic of α-helical content. Plot the mean residue ellipticity at 222 nm as a function of GdnHCl concentration. The resulting sigmoidal curve can be fitted to a two-state unfolding model to determine the Cm, m-value, and ΔG°H₂O.[15][16]

Intrinsic Tryptophan Fluorescence Spectroscopy

The fluorescence of intrinsic tryptophan residues is highly sensitive to their local environment. As a protein unfolds, these residues become more exposed to the aqueous solvent, leading to changes in their fluorescence emission spectrum.

Methodology:

-

Protein and Denaturant Preparation: Prepare protein and GdnHCl stock solutions as described for CD spectroscopy. The protein concentration for fluorescence experiments is typically lower (e.g., 5-10 µM).

-

Sample Preparation for Titration: Prepare a series of samples with varying GdnHCl concentrations at a constant protein concentration.

-

Equilibration: Allow the samples to equilibrate as described above.

-

Fluorescence Measurement: Measure the fluorescence emission spectrum of each sample using a fluorometer. The excitation wavelength is typically set to 295 nm to selectively excite tryptophan residues. Emission is usually scanned from 310 to 400 nm.[17]

-

Data Analysis: Monitor the change in the wavelength of maximum emission (λmax) or the fluorescence intensity at a specific wavelength. As the protein unfolds, a red shift (increase) in λmax is typically observed. Plot the λmax or fluorescence intensity as a function of GdnHCl concentration. The data can be analyzed similarly to CD data to obtain thermodynamic parameters of unfolding.[18][19]

Visualizing the Mechanisms and Workflows

To better understand the complex processes involved, the following diagrams, generated using the DOT language, illustrate the proposed mechanisms of GdnHCl action and a typical experimental workflow.

Caption: Proposed mechanisms of GdnHCl-induced protein denaturation.

Caption: Workflow for a GdnHCl-induced protein denaturation experiment.

Conclusion

Understanding the intricate ways in which this compound modulates hydrophobic interactions is fundamental for researchers in biochemistry, drug discovery, and materials science. By combining a theoretical understanding of its dual-action mechanism with robust experimental methodologies, scientists can effectively probe protein stability and the forces that govern it. The quantitative data and protocols provided in this guide serve as a valuable resource for designing and interpreting experiments aimed at unraveling the complexities of protein folding and denaturation. The continued investigation into these fundamental interactions will undoubtedly pave the way for advancements in protein engineering and the development of novel therapeutics.

References

- 1. Changes in Water Structure Induced by the Guanidinium Cation and Implications for Protein Denaturation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. "Raman Spectroscopic and Computational Study of Hydrogen Bond Interacti" by Andrew Kamischke [egrove.olemiss.edu]

- 3. researchwithrowan.com [researchwithrowan.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. biology.stackexchange.com [biology.stackexchange.com]

- 6. Investigation of the mechanism of protein denaturation by this compound-induced dissociation of inhibitor-protease complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Action of this compound on Proteins [qinmuchem.com]

- 9. Mechanism and Difference of this compound and Urea as Denaturant [yacooscience.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Probing Conformational Stability and Dynamics of Erythroid and Nonerythroid Spectrin: Effects of Urea and this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Chemical Protein Unfolding – A Simple Cooperative Model - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. Secondary-Structure Analysis of Denatured Proteins by Vacuum-Ultraviolet Circular Dichroism Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. profile.iitd.ac.in [profile.iitd.ac.in]

- 17. home.sandiego.edu [home.sandiego.edu]

- 18. The fluorescence detected this compound equilibrium denaturation of wild-type staphylococcal nuclease does not fit a three-state unfolding model - PMC [pmc.ncbi.nlm.nih.gov]

- 19. The use of fluorescence methods to monitor unfolding transitions in proteins - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Guanidine (B92328) Hydrochloride: pKa and its Role in Buffer Systems

Guanidine hydrochloride (GdnHCl) is a powerful chaotropic agent and protein denaturant widely utilized in life sciences research. While it is a salt of the strong base guanidine, its role in laboratory buffers is often misunderstood. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, with a specific focus on its pKa and its multifaceted relevance in buffer systems for protein chemistry and molecular biology.

Physicochemical Properties of this compound

This compound's utility in biochemical applications stems from its unique chemical properties. At physiological pH, the guanidinium (B1211019) ion is highly stable due to resonance, which delocalizes the positive charge across the three nitrogen atoms.

| Property | Value | References |

| Chemical Formula | CH₅N₃·HCl | [1] |

| Molecular Weight | 95.53 g/mol | [1] |

| pKa of Conjugate Acid (Guanidinium ion) | 13.6 | [2][3] |

| Appearance | White to slightly yellow crystalline powder | [4][5] |

| Solubility in Water | Approx. 6 M at room temperature; up to 8 M with heating to ~35°C | [2][6] |

| Common Working Concentration | 6 M to 8 M for denaturation | [2][7] |

The pKa of Guanidine and its Implications for Buffering

The guanidinium ion, the conjugate acid of guanidine, has a pKa of 13.6.[2][3] This indicates that guanidine is a very strong base. The effective buffering range for a compound is typically considered to be its pKa ± 1 pH unit. Therefore, the primary buffering capacity of the guanidinium/guanidine pair lies between pH 12.6 and 14.6.

However, this compound is frequently found in buffer solutions at physiological pH ranges (e.g., pH 6.0 to 8.5).[1][8] In these conditions, it is not acting as the primary pH-stabilizing agent. Given its high pKa, virtually all of the molecules exist in the protonated guanidinium cation form at any pH below 11. Its inclusion in these buffers is due to its potent chaotropic and denaturing properties, while other chemical species (such as phosphates, Tris, or bicine) are included to maintain the desired pH.[7][8]

Logical Framework: Role of this compound in Buffers

The following diagram illustrates the logical relationship between the properties of this compound and its primary functions within a buffered solution.

Applications and Experimental Protocols

This compound is the most commonly used denaturant for studying protein folding and stability.[9] At high concentrations (typically 6 M), it disrupts the non-covalent interactions that maintain a protein's secondary and tertiary structure, leading to a randomly coiled state.[3][10] Its ionic nature can mask electrostatic interactions within proteins, a factor that distinguishes it from non-ionic denaturants like urea (B33335).[11][12]

This protocol outlines a general procedure for denaturing a protein sample for analysis.

-

Preparation of 8 M GdnHCl Stock Solution:

-

Weigh 76.42 g of this compound (MW: 95.53 g/mol ).

-

Add to a beaker with approximately 80 mL of deionized water.

-

Place on a stir plate and heat to approximately 35-40°C to facilitate dissolution.[6] The maximum solubility at room temperature is only about 6 M.[2]

-

Once fully dissolved, allow the solution to cool to room temperature.

-

Transfer the solution to a 100 mL volumetric flask and bring the final volume to 100 mL with deionized water.

-

Note: If a specific pH is required, a buffering agent (e.g., 50 mM Bicine) should be added and the pH adjusted before bringing the solution to the final volume.[7]

-

-

Protein Denaturation:

-

Prepare the protein of interest at a known concentration in a suitable, non-GdnHCl buffer.

-

To denature the protein, mix the protein solution with the 8 M GdnHCl stock solution to achieve a final GdnHCl concentration of 6 M. For example, add 750 µL of 8 M GdnHCl to 250 µL of your protein solution.

-

Incubate the sample at room temperature for a specified time (e.g., 15-30 minutes) to allow for complete unfolding.[13]

-

-

Analysis:

-

The unfolded protein can now be analyzed using various techniques, such as circular dichroism (CD) spectroscopy to monitor changes in secondary structure, or used for subsequent procedures like reduction and alkylation of cysteine residues.[7]

-

Workflow for Protein Denaturation Analysis

This diagram outlines the typical workflow for a protein denaturation experiment using this compound.

Guanidine-based buffers are fundamental to many RNA extraction protocols. This compound (or the more potent guanidinium thiocyanate) serves two critical functions:

-

Lysis: It disrupts cell membranes and dissociates nucleoprotein complexes, releasing the nucleic acids.[2]

-

RNase Inhibition: It is a potent inhibitor of RNases, enzymes that rapidly degrade RNA, thereby preserving the integrity of the sample.[2][4]

This protocol is adapted for preparing a general-purpose lysis buffer for nucleic acid extraction.[14]

-

Prepare Stock Solutions:

-

Stock A (Monobasic): 0.2 M NaH₂PO₄, 5 M NaCl.

-

Stock B (Dibasic): 0.2 M Na₂HPO₄, 5 M NaCl.

-

-

Prepare 100 mL Lysis Buffer (approx. 6 M GdnHCl):

-

To a 250 mL beaker, add 0.58 mL of Stock Solution A and 9.42 mL of Stock Solution B. This combination creates a sodium phosphate (B84403) buffer base.

-

Add 57.3 g of powdered this compound.

-

Add deionized water to approximately 80 mL and stir with gentle heating until the powder is completely dissolved.

-

Cool the solution to room temperature.

-

Adjust the pH to 7.8 using 1 M NaOH or 1 M HCl.

-

Transfer to a graduated cylinder and bring the final volume to 100 mL with deionized water.

-

Filter sterilize the buffer using a 0.45 µm filter.

-

Workflow for RNA Isolation using GdnHCl Lysis Buffer

The following diagram shows a simplified workflow for extracting RNA from biological samples.

Advantages and Disadvantages

The choice of denaturant or buffer component depends on the specific application.

| This compound | Advantages | Disadvantages |

| As a Denaturant | - Very powerful and effective denaturant, often more so than urea.[12]- Can solubilize highly resilient proteins and inclusion bodies.[4]- Denaturation is often reversible.[10] | - As a salt, it can interfere with downstream applications like IEX (Ion Exchange Chromatography) and SDS-PAGE.[12]- Its ionic nature can mask native electrostatic interactions in proteins.[11] |

| In Lysis Buffers | - Potent inhibitor of RNases, protecting RNA integrity.[2][15]- Effectively lyses cells and dissociates nucleoprotein complexes.[5] | - Can be inhibitory to downstream enzymatic reactions (e.g., reverse transcription, PCR) and must be thoroughly removed. |

Conclusion

This compound is an indispensable tool in modern biochemistry and drug development. While its high pKa of 13.6 makes it unsuitable as a pH-buffering agent in the physiological range, its exceptional chaotropic properties make it a critical component in buffer systems designed for protein denaturation and nucleic acid isolation. Understanding this distinction is crucial for designing robust experiments and accurately interpreting their results. Its primary role is to create a denaturing environment that unfolds proteins and inactivates degradative enzymes, while co-solutes are used to maintain the desired pH for the procedure.

References

- 1. agscientific.com [agscientific.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. Guanidine - Wikipedia [en.wikipedia.org]

- 4. This compound | 50-01-1 [chemicalbook.com]

- 5. What Are The Applications of this compound (50-01-1) [yacooscience.com]

- 6. researchgate.net [researchgate.net]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. heyerlab.ucdavis.edu [heyerlab.ucdavis.edu]

- 9. This compound-induced folding of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Action of this compound on Proteins [qinmuchem.com]

- 11. Protein denaturation with this compound or urea provides a different estimate of stability depending on the contributions of electrostatic interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. scribd.com [scribd.com]

- 14. Team:Cambridge/Protocols/Buffers - 2011.igem.org [2011.igem.org]

- 15. mdpi.com [mdpi.com]

Guanidine Hydrochloride as a Protein Denaturant: A Technical Guide to its Discovery and Application

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guanidine (B92328) hydrochloride (GdnHCl) is a powerful chaotropic agent and one of the most widely used denaturants in the study of protein folding, stability, and structure. Its ability to disrupt the non-covalent interactions that maintain a protein's native three-dimensional conformation has made it an indispensable tool in biochemistry and drug development. This technical guide provides an in-depth exploration of the discovery and history of guanidine hydrochloride as a denaturant, its mechanism of action, quantitative data on its effects, and detailed experimental protocols for its use.

Historical Perspective: From Salting-Out to Chaotropic Denaturation

The understanding of how salts affect protein solubility and stability has its roots in the late 19th century with the work of Franz Hofmeister. In 1888, Hofmeister systematically studied the effects of various salts on the precipitation of proteins, establishing the "Hofmeister series" (or lyotropic series), which ranks ions based on their ability to "salt-out" (precipitate) or "salt-in" (solubilize) proteins. Ions that promote salting-out are termed "kosmotropes" (order-making), while those that favor salting-in are known as "chaotropes" (order-disrupting).

While the Hofmeister series provided a framework for understanding ion-specific effects on proteins, the potent denaturing ability of certain salts was not fully appreciated until the work of later researchers. In the early 20th century, scientists like M.L. Anson and A.E. Mirsky conducted extensive studies on protein denaturation, investigating the effects of various conditions such as pH, temperature, and chemical agents. Their work, along with the theoretical contributions of Linus Pauling and Alfred Mirsky in the 1930s, laid the foundation for understanding denaturation as a reversible process involving the disruption of a protein's specific three-dimensional structure.

The pivotal discovery of this compound's exceptional denaturing capacity is credited to Jesse P. Greenstein. In a series of papers published in 1938 and 1939, Greenstein investigated the exposure of sulfhydryl groups in proteins like ovalbumin upon treatment with various substances. His experiments revealed that this compound was remarkably effective at unfolding proteins and exposing these previously buried reactive groups, even more so than urea, which was another known denaturant at the time. This discovery marked a significant milestone, establishing this compound as a powerful tool for studying protein structure and function.

Mechanism of Protein Denaturation by this compound

This compound is a salt that dissociates in aqueous solution to the guanidinium (B1211019) cation (Gdn+) and the chloride anion (Cl-). The guanidinium ion is a planar, resonant structure with a delocalized positive charge, which is key to its denaturing activity. While the precise mechanism of denaturation is complex and still a subject of research, it is generally understood to involve a combination of direct and indirect effects:

-

Disruption of the Water Structure: As a chaotropic agent, the guanidinium ion disrupts the hydrogen-bonding network of water. This destabilizes the native protein structure, which is largely maintained by the hydrophobic effect. By making the bulk solvent more "disordered," it becomes more favorable for nonpolar amino acid side chains to be exposed to the solvent, thus promoting unfolding.

-

Direct Interaction with the Protein: There is strong evidence that guanidinium ions interact directly with the protein. They can bind to the peptide backbone and both polar and nonpolar side chains, effectively competing with and weakening the intramolecular hydrogen bonds and hydrophobic interactions that stabilize the native state. This direct binding mechanism is thought to contribute significantly to its high denaturing potency.

The denaturation process induced by this compound is often a cooperative, two-state transition, where the protein exists predominantly in either the native (N) or unfolded (U) state, with a sharp transition over a narrow range of denaturant concentrations. However, for some proteins, intermediate states, such as the molten globule state, can be populated at intermediate denaturant concentrations.

Quantitative Analysis of Protein Denaturation

The denaturation of a protein by this compound can be quantitatively analyzed to determine its thermodynamic stability. This is typically done by monitoring a physical property that changes upon unfolding, such as fluorescence or circular dichroism, as a function of denaturant concentration.

Key Thermodynamic Parameters

The analysis of a denaturation curve yields several important thermodynamic parameters:

-

ΔG°H₂O : The standard free energy of unfolding in the absence of denaturant. This value represents the conformational stability of the protein under native conditions.

-

Cm : The midpoint of the denaturation transition, where the concentrations of the native and unfolded states are equal. It is a measure of the protein's resistance to denaturation by this compound.

-

m-value : A measure of the dependence of ΔG on the denaturant concentration. It is related to the change in the solvent-accessible surface area (ΔASA) upon unfolding.

The relationship between these parameters is described by the linear extrapolation method (LEM):

ΔG = ΔG°H₂O - m[Denaturant]

Representative Denaturation Data for Various Proteins

The following table summarizes typical quantitative data for the this compound-induced denaturation of several well-characterized proteins.

| Protein | Method | Cm (M) | m-value (kcal mol-1 M-1) | ΔG°H₂O (kcal mol-1) | Reference |

| Ribonuclease A | Optical Rotation | 2.97 | 1.95 | 5.8 | |

| Lysozyme | Optical Rotation | 3.25 | 2.40 | 7.8 | |

| α-Chymotrypsin | Optical Rotation | 2.10 | 4.10 | 8.6 | |

| β-Lactoglobulin | Optical Rotation | 3.00 | 2.07 | 6.2 | |

| Barnase | Fluorescence | 2.7 | 2.5 | 6.8 | |

| Myoglobin | CD | ~1.0 (unfolding of molten globule) | - | - |

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible data in protein denaturation studies. Below are protocols for two common techniques used to monitor this compound-induced unfolding.

Protocol 1: Monitoring Denaturation by Intrinsic Tryptophan Fluorescence

Principle: The fluorescence emission spectrum of tryptophan residues is sensitive to their local environment. In the folded protein, tryptophans are often buried in the hydrophobic core, resulting in a fluorescence emission maximum (λmax) around 330-340 nm. Upon unfolding and exposure to the polar solvent, the λmax shifts to longer wavelengths (a "red shift"), typically around 350-355 nm.

Methodology:

-

Stock Solutions:

-

Prepare a concentrated stock solution of the protein of interest in a suitable buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.4).

-

Prepare a concentrated stock solution of high-purity this compound (e.g., 8 M) in the same buffer. The exact concentration should be verified by refractive index measurements.

-

-

Sample Preparation:

-

Prepare a series of solutions with varying concentrations of this compound by mixing the protein stock, buffer, and this compound stock in appropriate ratios. Ensure the final protein concentration is constant across all samples (typically in the low µM range).

-

Allow the samples to equilibrate at a constant temperature for a sufficient time (this can range from minutes to hours and should be determined empirically for the protein of interest).

-

-

Fluorescence Measurement:

-

Use a spectrofluorometer to measure the fluorescence emission spectra of each sample.

-

Set the excitation wavelength to 295 nm to selectively excite tryptophan residues and minimize contributions from tyrosine.

-

Record the emission spectra from 310 nm to 400 nm.

-

-

Data Analysis:

-

Determine the wavelength of maximum emission (λmax) or the fluorescence intensity at a fixed wavelength for each this compound concentration.

-

Plot the change in λmax or fluorescence intensity as a function of this compound concentration to generate a denaturation curve.

-

Fit the data to a two-state unfolding model to determine the Cm and m-value, from which ΔG°H₂O can be calculated.

-

Protocol 2: Monitoring Denaturation by Far-UV Circular Dichroism (CD) Spectroscopy

Principle: Far-UV CD spectroscopy (190-250 nm) is sensitive to the secondary structure of a protein. The characteristic CD spectra of α-helices and β-sheets are lost upon denaturation as the protein adopts a random coil conformation.

Methodology:

-

Stock Solutions:

-

Prepare stock solutions of the protein and this compound as described in Protocol 1. The buffer should be chosen carefully to avoid high absorbance in the far-UV region (e.g., phosphate (B84403) buffer is a good choice).

-

-

Sample Preparation:

-

Prepare a series of samples with varying this compound concentrations and a constant protein concentration (typically 0.1-0.2 mg/mL).

-

Equilibrate the samples at a constant temperature.

-

-

CD Measurement:

-

Use a CD spectropolarimeter to record the far-UV CD spectrum of each sample (e.g., from 250 nm to 200 nm).

-

A quartz cuvette with a short path length (e.g., 1 mm) is typically used.

-

Record a baseline spectrum of the buffer containing the corresponding concentration of this compound and subtract it from the protein spectrum.

-

-

Data Analysis:

-

Monitor the change in the CD signal at a specific wavelength, typically 222 nm, which is characteristic of α-helical content.

-

Plot the change in the mean residue ellipticity at 222 nm as a function of this compound concentration to obtain a denaturation curve.

-

Analyze the data using a two-state model to extract the thermodynamic parameters.

-

Visualizations

Experimental Workflow for Protein Denaturation and Refolding

Caption: A typical experimental workflow for the denaturation and subsequent refolding of a protein using this compound.

Logical Relationship of Denaturation Analysis

The Role of Guanidine Hydrochloride in Elucidating Protein Folding Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Guanidine (B92328) hydrochloride (GdnHCl) is a powerful chaotropic agent and one of the most widely used denaturants in the study of protein folding and stability. Its ability to disrupt the non-covalent interactions that maintain the intricate three-dimensional structure of proteins makes it an invaluable tool for researchers seeking to understand the fundamental principles of protein folding, misfolding, and aggregation. This technical guide provides an in-depth overview of the function of guanidine hydrochloride in protein folding research, with a focus on its application in equilibrium and kinetic studies. We will explore the underlying mechanisms of GdnHCl-induced denaturation, present key thermodynamic data, and provide detailed experimental protocols for common spectroscopic techniques. Furthermore, this guide offers visualizations of key processes and workflows to facilitate a comprehensive understanding of the methodologies involved.

The Mechanism of this compound-Induced Protein Denaturation

This compound disrupts the delicate balance of forces that stabilize the native conformation of a protein. Its denaturation mechanism is multifaceted and involves both direct and indirect effects on the protein and its surrounding solvent. The primary mechanisms of action include the disruption of hydrogen bonds and the weakening of hydrophobic interactions.[1][2]

The guanidinium (B1211019) ion, the active species in GdnHCl, can form strong hydrogen bonds with water molecules, as well as with polar and charged amino acid residues and the peptide backbone. This competition effectively weakens the intramolecular hydrogen bonds that are crucial for maintaining secondary and tertiary structures.[1][2]

Furthermore, GdnHCl increases the solubility of non-polar amino acid side chains, thereby diminishing the hydrophobic effect, which is a major driving force for protein folding.[1] By effectively solvating the hydrophobic core of the protein, GdnHCl favors the unfolded state. The denatured protein can also preferentially bind to this compound, forming a complex that shifts the equilibrium towards the unfolded state.[1] It is important to note that GdnHCl-induced denaturation is generally a reversible process, allowing for the study of both unfolding and refolding pathways.[1][2]

Quantitative Analysis of Protein Stability

The stability of a protein can be quantified by determining the free energy of unfolding (ΔG°H₂O) in the absence of the denaturant. This is typically achieved by monitoring the changes in a spectroscopic signal as a function of GdnHCl concentration and then extrapolating to 0 M denaturant.

Key Thermodynamic Parameters

Two critical parameters are derived from a GdnHCl-induced denaturation curve:

-

Cm (Midpoint of Denaturation): The concentration of GdnHCl at which 50% of the protein is unfolded. It is a measure of the protein's sensitivity to the denaturant.

-

m-value: The slope of the transition region of the denaturation curve (d(ΔG)/d[GdnHCl]). The m-value is proportional to the change in the solvent-accessible surface area (ΔASA) upon unfolding and provides insights into the cooperativity of the folding/unfolding transition.[3]

Data Presentation: Thermodynamic Parameters of Protein Unfolding

The following table summarizes the midpoint of denaturation (Cm) and the m-value for several proteins as determined by GdnHCl-induced unfolding. These values are dependent on experimental conditions such as pH and temperature.

| Protein | Denaturant | Cm (M) | m-value (kcal mol-1 M-1) | Reference |

| Ribonuclease A | GdnHCl | 3.2 | 2.5 | [4] |

| Lysozyme (B549824) | GdnHCl | 3.1 | 2.6 | [4] |

| Porcine Odorant Binding Protein | GdnHCl | ~2.4 | ~2.0 | [5] |

| Erythroid Spectrin | GdnHCl | 2.0 | - | [3] |

| Non-erythroid Spectrin | GdnHCl | 2.0 | - | [3] |

Experimental Protocols

Equilibrium Unfolding Studies

Equilibrium unfolding experiments involve incubating the protein with a range of GdnHCl concentrations until the system reaches equilibrium. The extent of unfolding is then measured using a suitable spectroscopic technique.

Circular dichroism spectroscopy is a powerful technique for monitoring changes in the secondary structure of a protein. The far-UV CD spectrum (typically 200-250 nm) is sensitive to the protein's backbone conformation.

Materials:

-

Purified protein of interest

-

This compound (high purity)

-

Appropriate buffer solution for the protein

-

CD Spectropolarimeter

-

Quartz cuvette (e.g., 1 mm path length)

Procedure:

-

Prepare a high-concentration stock solution of GdnHCl (e.g., 8 M) in the desired buffer. The precise concentration should be determined by refractive index measurements.[6]

-

Prepare a series of GdnHCl solutions with increasing concentrations by diluting the stock solution with the buffer. The concentration range should span from 0 M to a concentration sufficient to fully denature the protein (typically 0 to 6 M).

-

Prepare protein samples for each GdnHCl concentration by mixing the protein stock with the respective GdnHCl solution to a final desired protein concentration (e.g., 0.1-0.2 mg/mL).

-

Equilibrate the samples for a sufficient time at a constant temperature to allow the denaturation process to reach equilibrium. This can range from minutes to hours depending on the protein.

-

Record the far-UV CD spectrum (e.g., from 250 nm to 200 nm) for each sample. Use the buffer containing the corresponding GdnHCl concentration as a blank.

-

Monitor the change in the CD signal at a specific wavelength characteristic of the protein's secondary structure (e.g., 222 nm for α-helical proteins).[7]

-

Plot the CD signal (e.g., mean residue ellipticity at 222 nm) as a function of the GdnHCl concentration to generate a denaturation curve.

The fluorescence of intrinsic tryptophan residues is highly sensitive to their local environment. Upon protein unfolding, tryptophan residues become more exposed to the aqueous solvent, leading to a change in fluorescence intensity and a red shift in the emission maximum.[8]

Materials:

-

Purified protein of interest containing tryptophan residues

-

This compound (high purity)

-

Appropriate buffer solution for the protein

-

Spectrofluorometer

-

Quartz cuvette

Procedure:

-

Prepare GdnHCl and protein samples as described in the CD spectroscopy protocol. A typical protein concentration for fluorescence studies is in the micromolar range.

-

Equilibrate the samples at a constant temperature.

-

Set the excitation wavelength to 295 nm to selectively excite tryptophan residues.

-

Record the fluorescence emission spectrum for each sample (e.g., from 310 nm to 400 nm).

-

Monitor the change in fluorescence intensity at a specific wavelength or the shift in the emission maximum (λmax) as a function of GdnHCl concentration.

-

Plot the chosen fluorescence parameter against the GdnHCl concentration to obtain the denaturation curve.

Kinetic Folding and Unfolding Studies

Kinetic studies provide insights into the rates and mechanisms of protein folding and unfolding. Stopped-flow techniques are commonly used to monitor rapid changes in protein conformation.